Molecular Weight & Lipophilicity vs. Unsubstituted Analog
The introduction of two methoxy groups at the 3,4-positions of the phenyl ring increases the molecular weight by approximately 60 g/mol compared to the unsubstituted 2-chloro-4-phenylthiazole . Despite this increase in size and hydrogen-bond acceptor count, the calculated XLogP3-AA value for the unsubstituted analog is 3.6 [1]. Class-level inference suggests that the target compound's lipophilicity remains comparable, as the addition of polar methoxy groups counterbalances the increased hydrophobic surface area. This unique balance provides a scaffold with enhanced solubility potential in organic solvents without a dramatic increase in logP, which is desirable for maintaining drug-like properties in derived analogs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.72 g/mol |
| Comparator Or Baseline | 2-Chloro-4-phenylthiazole: 195.67 g/mol |
| Quantified Difference | +60.05 g/mol (30.7% increase) |
| Conditions | Calculated/experimental values from authoritative databases |
Why This Matters
For procurement decisions, this molecular weight difference ensures the correct building block is ordered for SAR studies where 3,4-dimethoxy substitution is required; substituting with a mono-methoxy or unsubstituted analog would yield a different final compound with potentially altered ADME properties.
- [1] PubChem. 2-Chloro-4-phenylthiazole. CID 2761359. (Accessed 2026-04-15). View Source
